Paroxypropione chemical structure and properties
Paroxypropione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal compound with notable endocrine activity. Historically used as an antigonadotropin, its mechanism of action is primarily attributed to its estrogenic properties, which influence the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the known signaling pathways associated with paroxypropione. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Chemical Structure and Identification
Paroxypropione is a simple phenolic ketone with the IUPAC name 1-(4-hydroxyphenyl)propan-1-one. Its chemical structure consists of a propiophenone core substituted with a hydroxyl group at the para position of the phenyl ring.
Table 1: Chemical Identifiers of Paroxypropione
| Identifier | Value |
| IUPAC Name | 1-(4-hydroxyphenyl)propan-1-one[1] |
| CAS Number | 70-70-2[1] |
| Molecular Formula | C₉H₁₀O₂[1] |
| SMILES | CCC(=O)c1ccc(cc1)O[1] |
| InChI Key | RARSHUDCJQSEFJ-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of paroxypropione are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of Paroxypropione
| Property | Value | Source |
| Molecular Weight | 150.17 g/mol | PubChem |
| Melting Point | 148-152 °C | ChemicalBook |
| Boiling Point | 152-154 °C at 26 mmHg | ChemicalBook |
| Solubility | Very slightly soluble in water; Soluble in DMSO (100 mg/mL), methanol (0.1 g/mL), ethanol, and acetone. | Muby Chemicals, GlpBio, Guidechem |
| pKa | 8.87 ± 0.26 (Predicted) | ChemBK |
| LogP | 2.030 | ChemicalBook |
Synthesis of Paroxypropione
The primary method for synthesizing paroxypropione is through the Fries rearrangement of phenyl propionate. This reaction involves the acyl group's migration from the phenolic ester to the aryl ring, catalyzed by a Lewis acid.
Experimental Protocol: Fries Rearrangement for Paroxypropione Synthesis
This protocol is a general procedure based on the Fries rearrangement of phenyl propionate.
Materials:
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Phenol
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Propionyl chloride
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Trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid (e.g., AlCl₃)
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Ethyl acetate
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1 M HCl
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Saturated NaHCO₃ solution
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Saturated NaCl solution
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve phenol (1.0 equivalent) and propionyl chloride (1.0 equivalent) in trifluoromethanesulfonic acid at 0 °C under an inert atmosphere.
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Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).
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Upon completion, carefully pour the reaction mixture into a beaker containing cold water and ethyl acetate.
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Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
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Dry the organic layer over anhydrous MgSO₄ and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to afford pure 4'-hydroxypropiophenone (paroxypropione).[2]
Diagram 1: Experimental Workflow for Paroxypropione Synthesis
Caption: Workflow for the synthesis of paroxypropione via Fries rearrangement.
Pharmacological Properties and Mechanism of Action
Paroxypropione is recognized for its antigonadotropic effects, which are mediated through its estrogenic activity. It has a relatively low affinity for the estrogen receptor and thus requires high doses to elicit significant physiological responses.[1]
Antigonadotropic Activity and the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The antigonadotropic action of paroxypropione stems from its ability to suppress the gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This suppression leads to an inhibition of the HPG axis, resulting in decreased production of sex steroids.[3][4] The estrogenic activity of paroxypropione provides negative feedback on the hypothalamus and pituitary gland, reducing the secretion of gonadotropin-releasing hormone (GnRH), FSH, and LH.
Diagram 2: Signaling Pathway of Paroxypropione's Antigonadotropic Effect
Caption: Paroxypropione's negative feedback on the HPG axis.
Potential Interaction with the Glucocorticoid Receptor
While primarily known for its estrogenic effects, the structural similarity of paroxypropione to other phenolic compounds that interact with steroid receptors suggests a potential for interaction with the glucocorticoid receptor (GR). However, there is currently a lack of direct evidence and detailed studies on paroxypropione's activity as a GR antagonist. Further research is required to elucidate any potential binding affinity and functional modulation of the GR signaling pathway.
Diagram 3: General Glucocorticoid Receptor Signaling Pathway
Caption: Overview of the glucocorticoid receptor signaling pathway.
Experimental Protocols for Biological Assays
To facilitate further investigation into the biological activities of paroxypropione, the following are general protocols for relevant assays.
Estrogen Receptor Binding Assay (Competitive Radiometric Assay)
This protocol provides a framework for determining the binding affinity of paroxypropione to the estrogen receptor.
Materials:
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Recombinant human estrogen receptor α (ERα) or β (ERβ)
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[³H]-Estradiol (radioligand)
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Paroxypropione (test compound)
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Assay buffer (e.g., Tris-HCl with additives)
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Scintillation vials and cocktail
Procedure:
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Prepare a series of dilutions of paroxypropione.
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In assay tubes, combine a fixed concentration of ER, a fixed concentration of [³H]-Estradiol, and varying concentrations of paroxypropione.
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Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
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Incubate the mixtures to allow binding to reach equilibrium.
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Separate bound from free radioligand using a method such as hydroxylapatite or filter binding.
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Quantify the amount of bound [³H]-Estradiol in each tube using liquid scintillation counting.
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Calculate the percentage of specific binding at each concentration of paroxypropione and determine the IC₅₀ value.
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The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Antigonadotropic Activity Assay
This protocol outlines a general in vivo method to assess the antigonadotropic effects of paroxypropione in a rodent model.
Materials:
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Mature female rats or mice
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Paroxypropione
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Vehicle for administration (e.g., corn oil)
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Anesthetic
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Equipment for blood collection and hormone assays (e.g., ELISA kits for LH, FSH, and estradiol)
Procedure:
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Acclimatize animals and monitor their estrous cycles.
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Administer paroxypropione or vehicle to the animals daily for a specified period (e.g., 7-14 days).
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At the end of the treatment period, collect blood samples at a specific time point in the estrous cycle.
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Measure serum concentrations of LH, FSH, and estradiol using appropriate assay kits.
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Compare the hormone levels between the paroxypropione-treated group and the vehicle control group to determine the antigonadotropic effect.
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Ovarian and uterine weights can also be measured as secondary endpoints.
Conclusion
Paroxypropione is a synthetic estrogen with established antigonadotropic properties mediated through the HPG axis. This guide has provided a detailed overview of its chemical and physical characteristics, a general synthesis protocol, and an outline of its mechanism of action with relevant signaling pathways. While its primary endocrine activity is well-documented, the potential for interaction with other nuclear receptors, such as the glucocorticoid receptor, remains an area for future investigation. The provided experimental protocols offer a starting point for researchers to further explore the pharmacological profile of this compound.
